molecular formula C19H22N4O3S B2719965 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one CAS No. 1226435-98-8

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one

Cat. No.: B2719965
CAS No.: 1226435-98-8
M. Wt: 386.47
InChI Key: UCXWKPJXTPOVOU-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one is a synthetic organic molecule that exhibits a complex structure featuring multiple functional groups. The presence of oxazole and oxadiazole moieties suggests potential biological activities that could be explored in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The compound can be broken down into several key structural components:

  • Oxazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Oxadiazole Moiety : Often associated with antitumor and anti-inflammatory effects.
  • Piperidine Linkage : Commonly found in various pharmaceuticals, providing potential for interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxazole and oxadiazole structures often exhibit a wide range of biological activities. These include:

Antimicrobial Activity

Compounds similar to the target molecule have demonstrated significant antimicrobial properties. For instance, derivatives containing oxazole rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/ml)Activity
Oxazole Derivative A10Antibacterial
Oxazole Derivative B15Antifungal

Anticancer Potential

Studies have highlighted the anticancer properties of oxazole derivatives. For example, certain synthesized compounds have exhibited cytotoxic effects on cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Oxazole Derivative C5.2MCF-7 (breast cancer)
Oxazole Derivative D3.8HeLa (cervical cancer)

The exact mechanism through which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes.
  • Interaction with DNA/RNA : Potential binding to nucleic acids could disrupt replication or transcription processes in pathogens or cancer cells.
  • Modulation of Signaling Pathways : The compound might alter signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Study : A series of oxazole derivatives were tested against common bacterial strains. The results indicated that modifications in the oxazole ring significantly enhanced antibacterial potency (Singh et al., 2019).
    • Table 1: Antibacterial Activity Results
    CompoundZone of Inhibition (mm)
    Compound E20
    Compound F25
  • Anticancer Research : A study assessing the cytotoxic effects of oxazole derivatives on various cancer cell lines found that certain substitutions led to increased efficacy against breast and lung cancer cells (Dawood et al., 2020).
    • Table 2: Cytotoxicity Results
    CompoundCell LineIC50 (µM)
    Compound GA549 (lung)4.5
    Compound HMCF7 (breast)6.0

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-15(13(2)26-22-12)7-8-17(24)23-9-3-5-14(11-23)18-20-21-19(25-18)16-6-4-10-27-16/h4,6,10,14H,3,5,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXWKPJXTPOVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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